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Compound Name:
isoxazolecarboxylic acid

Cat. No.: B1524376

Abstract: This technical guide provides a comprehensive overview of the chemical properties,
synthesis, and reactivity of cyclopropyl-isoxazolecarboxylic acids. These heterocyclic
compounds are of significant interest due to the unique combination of the isoxazole core, a
privileged scaffold in medicinal chemistry, and the cyclopropyl group, a moiety known to
enhance key pharmacological parameters. This document is intended for researchers,
scientists, and drug development professionals, offering field-proven insights into the causality
behind experimental choices and methodologies. While the principles discussed are broadly
applicable to the isomer class, this guide will focus on the well-documented 5-
Cyclopropylisoxazole-3-carboxylic acid for specific data points due to the greater availability of
authoritative literature.

Introduction: A Scaffold of Strategic Importance

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent
nitrogen and oxygen atoms. Its unique electronic properties and structural rigidity have
established it as a cornerstone in the design of therapeutic agents.[1] The incorporation of an
isoxazole ring can enhance physicochemical properties and provide multiple points for
interaction with biological targets.[2] When combined with a cyclopropyl group—a small,
conformationally constrained, and lipophilic moiety—the resulting scaffold offers a powerful tool
for medicinal chemists to modulate properties such as metabolic stability, potency, and cell
permeability.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1524376?utm_src=pdf-interest
https://ijpca.org/archive/volume/11/issue/4/article/22114/pdf
https://ijpca.org/archive/volume/11/issue/4/article/22114
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This guide delves into the core chemical characteristics of 3-Cyclopropyl-5-
isoxazolecarboxylic acid and its isomers, providing a foundational understanding for its
application in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Profile

The fundamental properties of these molecules are critical for their handling, characterization,
and application in further synthetic transformations.

Core Physicochemical Properties

The data presented below corresponds to 5-Cyclopropylisoxazole-3-carboxylic acid, the most
extensively characterized isomer.[3][4]

Property Value Source
CAS Number 110256-15-0 [3114]
Molecular Formula C7H7NOs3 [31[5]
Molecular Weight 153.14 g/mol [4]
Appearance Solid (4]
Melting Point 96-100 °C (lit.) [3][4]
pKa (Predicted) 3.46 £0.10 [3]
SMILES OC(=0)clcc(onl)C2CC2 [4]
InChi Key OWMVXHFZCCPOTD- 4]

UHFFFAOYSA-N

Spectroscopic Characterization

Accurate characterization is paramount for confirming the structure and purity of synthesized
compounds. The following are the expected spectroscopic signatures for a cyclopropyl-
isoxazolecarboxylic acid structure.

e 1H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would
include:
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[e]

A singlet for the proton on the isoxazole ring (typically in the aromatic region).

o

A complex multiplet for the methine proton of the cyclopropyl group.

[¢]

Two distinct multiplets for the diastereotopic methylene protons of the cyclopropyl ring.

[¢]

A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with
D:20.

e 13C NMR: The carbon spectrum provides a map of the carbon skeleton.[6]
o A downfield signal for the carboxylic acid carbonyl carbon (>160 ppm).
o Signals for the two sp? carbons of the isoxazole ring.
o An upfield signal for the cyclopropyl methine carbon.
o Asignal for the two equivalent cyclopropyl methylene carbons.[7]

« Infrared (IR) Spectroscopy:

o A broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300
cm™1).

o A sharp, strong absorption for the C=0 stretch of the carboxylic acid (approx. 1700-1725
cm™1).

o Absorptions corresponding to C=N and C=C stretching within the isoxazole ring (approx.
1400-1600 cm~1).

e Mass Spectrometry (MS):

o The mass spectrum should show a clear molecular ion peak (M+) or, more commonly in
ESI, protonated [M+H]* or deprotonated [M-H]~ species, corresponding to the molecular
weight of the compound.
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Synthesis Strategies: Constructing the Core
Scaffold

The cornerstone of synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction, which
involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. This method offers a highly
regioselective and efficient route to the isoxazole core.[8]

General Synthetic Workflow

A general and robust pathway to synthesize 5-cyclopropylisoxazole-3-carboxylic acid involves
the reaction of cyclopropyl acetylene with a nitrile oxide generated in situ from an appropriate
precursor, followed by functional group manipulation.
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General Synthetic Pathway
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Detailed Experimental Protocol: Synthesis of 5-
Cyclopropylisoxazole-3-carboxylic acid

This protocol is a representative example based on established methodologies for isoxazole
synthesis.[9][10]

Step 1: In Situ Generation of Ethyl 2-Chloro-2-(hydroxyimino)acetate

 In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2
or Ar), dissolve ethyl 2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent such as N,N-
dimethylformamide (DMF).

e Cool the solution to 0 °C using an ice bath.

e Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, ensuring the temperature remains
below 5 °C.

« Stir the reaction mixture at 0 °C for 1 hour. The resulting solution containing the chloro oxime
is used directly in the next step.

Step 2: [3+2] Cycloaddition
 To the reaction mixture from Step 1, add cyclopropyl acetylene (1.2 eq).

» Slowly add a base, such as triethylamine (EtsN) or pyridine (1.5 eq), dropwise via a syringe.
The base facilitates the elimination of HCI to form the nitrile oxide dipole in situ.

» Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.
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» Purify the crude product, ethyl 5-cyclopropylisoxazole-3-carboxylate, by flash column
chromatography.

Step 3: Saponification to the Carboxylic Acid

Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and methanol.
[10]

e Add an aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq) dropwise.[10]

 Stir the mixture at room temperature for 18-20 hours until the ester is fully consumed
(monitored by TLC).[10]

» Remove the organic solvents under reduced pressure.

 Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1N
hydrochloric acid (HCI). A precipitate should form.

o Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to
yield 5-cyclopropylisoxazole-3-carboxylic acid as a solid.[10]

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for chemical modification: the carboxylic acid group
and the isoxazole ring itself.
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Key Reactivity and Derivatization Sites

o Carboxylic Acid Derivatization: The carboxyl group is the most versatile handle for
derivatization. Standard peptide coupling conditions (e.g., HATU, EDC/HOBt) can be used to
form a wide array of amides. This is a common strategy in drug discovery to explore
structure-activity relationships (SAR).[11] Esterification can be achieved under Fischer
conditions, and reduction to the corresponding primary alcohol can be accomplished using
strong reducing agents like lithium aluminum hydride.

e |soxazole Ring Reactivity: The isoxazole ring is generally stable to many synthetic
conditions. However, the N-O bond is its Achilles' heel and can be cleaved under reductive
conditions (e.g., catalytic hydrogenation with Raney Nickel or dissolving metal reduction).
This ring-opening yields a B-enaminone, a transformation that is crucial for the mode of
action of certain isoxazole-based prodrugs, such as the herbicide isoxaflutole.

Applications in Research and Development
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The unique structural combination of the isoxazole, cyclopropyl, and carboxylic acid moieties
makes this scaffold a valuable building block in both medicinal and agrochemical research.

o Medicinal Chemistry: Isoxazole derivatives are known to possess a wide spectrum of
biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral
properties.[8][12] The carboxylic acid function can act as a key hydrogen bond
donor/acceptor or as a handle for prodrug strategies. The cyclopropyl group often enhances
metabolic stability and can provide optimal steric bulk for fitting into enzyme active sites.
Derivatives have been investigated as:

o COX Inhibitors: Isoxazole-carboxamides have been studied as potential cyclooxygenase
(COX) inhibitors for anti-inflammatory applications.[11]

o Antimicrobial Agents: Certain isoxazole structures exhibit antibacterial and antifungal
properties.[8][11]

e Agrochemicals: This scaffold is a key component in the development of herbicides. For
instance, derivatives of 5-cyclopropylisoxazole are precursors to inhibitors of the enzyme 4-
hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in
plants.

Conclusion

3-Cyclopropyl-5-isoxazolecarboxylic acid and its isomers are versatile heterocyclic building
blocks with significant potential in drug discovery and agrochemical development. Their
synthesis is well-established, primarily through 1,3-dipolar cycloaddition reactions. The
molecule's chemical reactivity is dominated by its carboxylic acid group, providing a reliable
point for derivatization, while the isoxazole ring offers a stable, biologically relevant core. The
combination of these features ensures that this scaffold will continue to be a valuable tool for
scientists aiming to develop novel, bioactive small molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://ijpca.org/archive/volume/11/issue/4/article/22114/pdf
https://ijpca.org/archive/volume/11/issue/4/article/22114
https://ijpca.org/archive/volume/11/issue/4/article/22114
https://www.chembk.com/en/chem/3-Isoxazolecarboxylicacid,%205-cyclopropyl-
https://www.sigmaaldrich.com/US/en/product/aldrich/644803
https://matrix.staging.1int.co.uk/product/buy-5-cyclopropyl-isoxazole-3-carboxylic-acid
https://matrix.staging.1int.co.uk/product/buy-5-cyclopropyl-isoxazole-3-carboxylic-acid
https://spectrabase.com/spectrum/6Dqym4gbrDy
https://www.researchgate.net/profile/Juergen-Wintner-2/post/Ester_cleavage_conditions/attachment/603e2580ce717d0001ee174f/AS%3A996877680001028%401614685568831/download/c9ob00892f1.pdf
https://www.ijcrt.org/papers/IJCRT2505904.pdf
http://orgsyn.org/demo.aspx?prep=cv6p0592
https://www.chemicalbook.com/synthesis/3-methylisoxazole-5-carboxylic-acid.htm
https://www.chemicalbook.com/synthesis/3-methylisoxazole-5-carboxylic-acid.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9636359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9636359/
https://www.mdpi.com/1420-3049/23/7/1545
https://www.benchchem.com/product/b1524376#3-cyclopropyl-5-isoxazolecarboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1524376#3-cyclopropyl-5-isoxazolecarboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1524376#3-cyclopropyl-5-isoxazolecarboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1524376#3-cyclopropyl-5-isoxazolecarboxylic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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